9,9-Difluorobicyclo[3.3.1]nonan-3-amine;hydrochloride is a bicyclic amine compound notable for its potential applications in medicinal chemistry and pharmaceuticals. This compound belongs to the class of bicyclic amines, which are characterized by their unique structural configurations that can influence their biological activity. The hydrochloride form indicates that the compound is a salt formed with hydrochloric acid, enhancing its solubility in water and stability.
This compound can be synthesized through various chemical methods and is often studied for its role as an impurity reference material in pharmaceutical testing, particularly related to antiemetic drugs like Granisetron. The molecular formula for 9,9-Difluorobicyclo[3.3.1]nonan-3-amine;hydrochloride is with a molecular weight of approximately 190.714 g/mol .
The synthesis of 9,9-Difluorobicyclo[3.3.1]nonan-3-amine;hydrochloride can be achieved through several methods, including:
Technical details regarding specific reaction conditions, yields, and purification methods are crucial for optimizing the synthesis process .
The molecular structure of 9,9-Difluorobicyclo[3.3.1]nonan-3-amine;hydrochloride features a bicyclic framework characterized by two fused cyclohexane rings with nitrogen substituents. The presence of difluoromethyl groups at the 9-position significantly influences its chemical properties.
C(C(F)(F)C1CC2CC(C1)C(C2)N)N
InChI=1S/C9H19ClN2/c10-8(11)7-5-4-6(7)2-1-3-9(8)12/h6-7H,1-5,11H2
This structure highlights the unique spatial arrangement of atoms that contribute to its reactivity and potential biological interactions .
The chemical reactivity of 9,9-Difluorobicyclo[3.3.1]nonan-3-amine;hydrochloride can be explored through various types of reactions:
These reactions are significant for understanding the compound's behavior in biological systems and its potential as a drug candidate .
The mechanism of action for 9,9-Difluorobicyclo[3.3.1]nonan-3-amine;hydrochloride primarily involves its interaction with biological targets such as receptors or enzymes:
Data from pharmacological studies can provide insights into its efficacy and safety profile .
Relevant analyses such as spectroscopy (NMR, IR) and chromatography (HPLC) can provide further characterization .
9,9-Difluorobicyclo[3.3.1]nonan-3-amine;hydrochloride has several applications in scientific research:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: